

Application of 5-Fluoropyridine-2-Carboxylic Acid in Agrochemical Research

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Compound of Interest		
Compound Name:	5-fluoropyridine-2-carboxylic Acid	
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Introduction

5-Fluoropyridine-2-carboxylic acid is a versatile fluorinated heterocyclic building block with significant applications in the discovery and development of novel agrochemicals. The presence of the fluorine atom and the pyridine-2-carboxylic acid moiety imparts unique physicochemical properties to derivative molecules, influencing their biological activity, metabolic stability, and mode of action. This document provides detailed application notes on the use of **5-fluoropyridine-2-carboxylic acid** and its derivatives in the synthesis of advanced herbicides and fungicides, complete with experimental protocols, quantitative data, and pathway visualizations.

I. Application in Herbicide Research: Synthetic Auxins

Derivatives of **5-fluoropyridine-2-carboxylic acid** are key components in the development of a new generation of synthetic auxin herbicides. Specifically, 4-amino-3-chloro-5-fluoro-6-(aryl)-2-picolinic acids have demonstrated potent herbicidal activity against a broad spectrum of weeds.[1][2] These compounds mimic the natural plant hormone auxin, leading to uncontrolled growth and ultimately, plant death.[2]

Mode of Action: Auxin Mimicry



Synthetic auxins, including derivatives of **5-fluoropyridine-2-carboxylic acid**, exert their herbicidal effects by binding to the F-box protein TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of auxin receptors.[3] This binding event initiates a cascade of downstream signaling that results in the degradation of Aux/IAA transcriptional repressors, leading to an overstimulation of auxin-responsive genes and causing epinastic growth, twisting of stems and leaves, and eventual plant mortality.[2]



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Caption: Signaling pathway of synthetic auxin herbicides.

Quantitative Herbicidal Activity Data

The herbicidal efficacy of 6-aryl-2-picolinic acid derivatives has been evaluated against various weed species. The following table summarizes the inhibitory concentration (IC50) and effective dose (ED50) values for representative compounds compared to commercial standards.

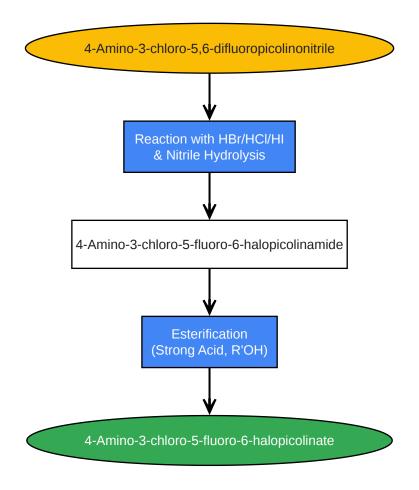


Compound ID	Target Species	Parameter	Value	Reference Herbicide	Reference Value
V-7	Arabidopsis thaliana	IC50 (root growth)	45-fold lower than Halauxifen- methyl	Halauxifen- methyl	-
V-8	Broadleaf Weeds	Post- emergence Control	> Picloram at 300 g/ha	Picloram	-
Aminopyralid	Canola	ED50	60.3 g ae/ha	Picloram	227.7 g ae/ha
Aminopyralid	Squash	ED50	21.1 g ae/ha	Picloram	23.3 g ae/ha

Experimental Protocol: Synthesis of a 4-Amino-3-chloro-5-fluoro-6-(aryl)picolinate Herbicide Intermediate

This protocol outlines a general procedure for the synthesis of a key intermediate, 4-amino-6-bromo-3-chloro-5-fluoropicolinic acid, which can be further derivatized to various active herbicides through Suzuki coupling. The synthesis starts from a precursor that can be obtained through transformations of pyridine derivatives.





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Caption: Workflow for the synthesis of a key herbicide intermediate.

Materials:

- 4-Amino-3-chloro-5,6-difluoropicolinonitrile
- Hydrogen bromide (HBr) or Hydrogen chloride (HCl)
- Water
- Strong acid (e.g., sulfuric acid)
- Alcohol (e.g., methanol or ethanol)
- Organic solvent (e.g., dichloromethane)



- Anhydrous sodium sulfate
- Standard laboratory glassware and purification equipment

Procedure:

- Halogenation and Hydrolysis:
 - In a suitable reaction vessel, dissolve 4-amino-3-chloro-5,6-difluoropicolinonitrile in an appropriate solvent.
 - Introduce hydrogen bromide or hydrogen chloride gas, or add a concentrated aqueous solution of the acid.
 - Heat the reaction mixture to facilitate the substitution of the 6-fluoro group and hydrolysis
 of the nitrile to an amide.
 - Monitor the reaction progress by TLC or LC-MS.
 - Upon completion, cool the reaction mixture and neutralize with a suitable base.
 - Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-amino-3-chloro-5-fluoro-6halopicolinamide.

Esterification:

- Suspend the 4-amino-3-chloro-5-fluoro-6-halopicolinamide in the desired alcohol (e.g., methanol).
- Add a catalytic amount of a strong acid (e.g., sulfuric acid).
- Heat the mixture to reflux until the reaction is complete (monitored by TLC or LC-MS).
- Cool the reaction mixture and remove the excess alcohol under reduced pressure.
- Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution and brine.



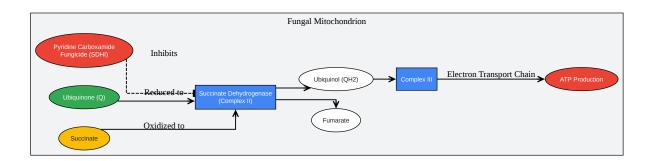
 Dry the organic layer, concentrate, and purify the crude product by column chromatography to obtain the desired 4-amino-3-chloro-5-fluoro-6-halopicolinate. This intermediate can then be used in Suzuki coupling reactions to introduce various aryl groups at the 6-position.

II. Application in Fungicide Research: Succinate Dehydrogenase Inhibitors (SDHIs)

5-Fluoropyridine-2-carboxylic acid can serve as a scaffold for the synthesis of novel pyridine carboxamide fungicides. This class of fungicides targets the succinate dehydrogenase (SDH) enzyme (also known as Complex II) in the mitochondrial respiratory chain of fungi, disrupting cellular respiration and leading to fungal cell death.[1]

Mode of Action: Inhibition of Succinate Dehydrogenase

Pyridine carboxamide fungicides act as Succinate Dehydrogenase Inhibitors (SDHIs). They bind to the ubiquinone-binding site (Q-site) of the SDH enzyme complex, blocking the transfer of electrons from succinate to ubiquinone. This inhibition of the mitochondrial respiratory chain disrupts ATP production, which is essential for fungal growth and development.[1]



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Caption: Mode of action of SDHI fungicides.

Quantitative Fungicidal Activity Data

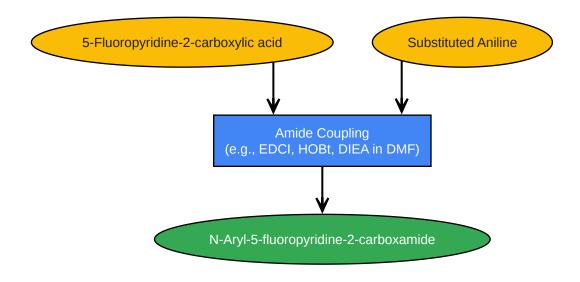
The table below presents the in vitro and in vivo fungicidal activity of a representative pyridine carboxamide derivative against various plant pathogens.

Compound ID	Target Pathogen	Parameter	Value	Reference Fungicide	Reference Value
3f	Botrytis cinerea	Inhibition Rate (50 mg/L)	76.9%	Thifluzamide	-
3f	Botrytis cinerea	SDH Inhibition IC50	5.6 mg/L (17.3 μM)	Thifluzamide	7.61 mg/L (14.4 μM)
3f	Botrytis cinerea	In vivo Preventative Efficacy (200 mg/L)	53.9%	Thifluzamide	55.2%
3g	Cytospora ambiens	Inhibition Rate (50 mg/L)	84.1%	-	-

Experimental Protocol: Synthesis of a Pyridine Carboxamide Fungicide

This protocol describes a general method for the synthesis of N-aryl-5-fluoropyridine-2-carboxamides via an amide coupling reaction.





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